molecular formula C13H14N2O3S2 B5844196 N-[4-(dimethylsulfamoyl)phenyl]thiophene-2-carboxamide

N-[4-(dimethylsulfamoyl)phenyl]thiophene-2-carboxamide

Cat. No.: B5844196
M. Wt: 310.4 g/mol
InChI Key: PSRHRCVFEKEDIY-UHFFFAOYSA-N
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Description

N-[4-(dimethylsulfamoyl)phenyl]thiophene-2-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and a phenyl group substituted with a dimethylsulfamoyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in synthetic chemistry, medicinal chemistry, and materials science.

Properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-15(2)20(17,18)11-7-5-10(6-8-11)14-13(16)12-4-3-9-19-12/h3-9H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRHRCVFEKEDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylsulfamoyl)phenyl]thiophene-2-carboxamide typically involves the formation of the thiophene ring followed by the introduction of the phenyl and dimethylsulfamoyl groups. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources to form the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylsulfamoyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

N-[4-(dimethylsulfamoyl)phenyl]thiophene-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiophene ring and the dimethylsulfamoyl group can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylsulfamoyl)phenyl]thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and a dimethylsulfamoyl-substituted phenyl group. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

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